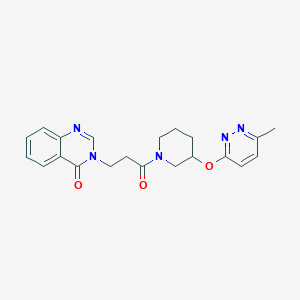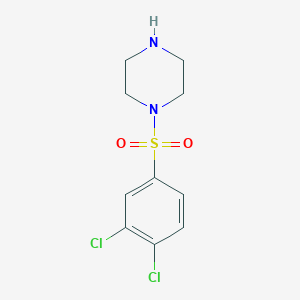
3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class The structure includes a quinazolinone core linked to a piperidine ring, which in turn is connected to a pyridazine moiety via an oxo-propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, starting from commercially available precursors. Typically, the synthetic route might involve:
Formation of the pyridazine derivative: : Reacting 6-methylpyridazine with an appropriate nucleophile.
Synthesis of the piperidine intermediate: : Functionalizing the piperidine ring with the pyridazine derivative via an etherification reaction.
Linking to the quinazolinone core: : Using a suitable coupling reagent to connect the piperidine intermediate to the quinazolinone scaffold, forming the final compound.
Industrial Production Methods
While detailed industrial production methods might not be publicly disclosed, scaling up the synthesis typically involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions at the pyridazine moiety or piperidine ring.
Reduction: : Selective reduction could occur at the quinazolinone core or other electrophilic sites.
Substitution: : The piperidine and quinazolinone parts could undergo various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidative cleavage products
Reduced derivatives with altered quinazolinone or piperidine structures
Substituted quinazolinone analogs with various functional groups
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research domains:
Chemistry: : As a building block for creating more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Industry: : Used as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on its specific applications:
Anti-cancer: : Inhibits key enzymes or receptors involved in cell proliferation pathways.
Anti-inflammatory: : Modulates signaling pathways to reduce inflammation.
Anti-microbial: : Interacts with microbial DNA or enzymes, disrupting their growth and replication.
Comparación Con Compuestos Similares
When compared to other quinazolinone derivatives:
Structural Uniqueness: : The integration of a 6-methylpyridazine and a piperidine ring makes this compound structurally distinct.
Functional Diversity: : The specific functional groups offer a range of reactivity and biological activity.
Similar Compounds: : Other quinazolinones, such as 3-(2-aminophenyl)quinazolin-4(3H)-one and 2-(4-aminophenyl)quinazolin-4(3H)-one, share the core structure but differ in substituent groups, influencing their chemical and biological properties.
So, how do you feel about all this? Would love to dive deeper into any section you’re especially curious about.
Propiedades
IUPAC Name |
3-[3-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-8-9-19(24-23-15)29-16-5-4-11-25(13-16)20(27)10-12-26-14-22-18-7-3-2-6-17(18)21(26)28/h2-3,6-9,14,16H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFJKOUQUBWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)




![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2779151.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
